molecular formula C21H16FN5O3 B11067073 Methyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate

Methyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate

Cat. No.: B11067073
M. Wt: 405.4 g/mol
InChI Key: NGYBSLOBOJNTJM-UHFFFAOYSA-N
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Description

METHYL 2-{6-AMINO-5-CYANO-4-[5-(4-FLUOROPHENYL)-3-PYRIDYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL}ACETATE is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a cyano group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{6-AMINO-5-CYANO-4-[5-(4-FLUOROPHENYL)-3-PYRIDYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL}ACETATE typically involves multi-component reactions. One common method involves the condensation of aromatic aldehydes, malononitrile, and substituted 5-pyrazolones . The reaction is usually carried out in the presence of a catalyst, such as disulfonic acid imidazolium chloroaluminate, under solvent-free conditions at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{6-AMINO-5-CYANO-4-[5-(4-FLUOROPHENYL)-3-PYRIDYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.

Mechanism of Action

The mechanism of action of METHYL 2-{6-AMINO-5-CYANO-4-[5-(4-FLUOROPHENYL)-3-PYRIDYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{6-AMINO-5-CYANO-4-[5-(4-FLUOROPHENYL)-3-PYRIDYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL}ACETATE stands out due to its unique combination of functional groups and structural features. The presence of the fluorophenyl group and the pyrano[2,3-c]pyrazole core imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16FN5O3

Molecular Weight

405.4 g/mol

IUPAC Name

methyl 2-[6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate

InChI

InChI=1S/C21H16FN5O3/c1-29-17(28)7-16-19-18(15(8-23)20(24)30-21(19)27-26-16)13-6-12(9-25-10-13)11-2-4-14(22)5-3-11/h2-6,9-10,18H,7,24H2,1H3,(H,26,27)

InChI Key

NGYBSLOBOJNTJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN=CC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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